N-benzyl-3-(1H-indol-3-yl)propanamide is a chemical compound with the molecular formula and a molar mass of 293.36 g/mol. It is categorized under the class of amides, specifically as an aromatic amide due to the presence of an indole moiety. This compound is recognized for its potential biological activities, which have made it a subject of interest in medicinal chemistry and pharmacology.
The compound is listed under various databases, including PubChem and ChemBK, where it is identified by its CAS number 187085-81-0. It falls under the category of indole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and neuroprotective effects .
The synthesis of N-benzyl-3-(1H-indol-3-yl)propanamide can be achieved through several methodologies, primarily involving the reaction of indole derivatives with benzylamine or related amines. A common synthetic route involves the formation of an amide bond between a carboxylic acid derivative and an amine.
The molecular structure of N-benzyl-3-(1H-indol-3-yl)propanamide features:
The structure can be represented using SMILES notation as NC(Cc1c[nH]c2ccccc12)C(=O)NC, highlighting its complex arrangement of atoms .
N-benzyl-3-(1H-indol-3-yl)propanamide participates in various chemical reactions typical of amides:
The mechanism of action for N-benzyl-3-(1H-indol-3-yl)propanamide is largely related to its interaction with biological targets:
N-benzyl-3-(1H-indol-3-yl)propanamide has potential applications in several areas:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, underscoring the importance of continued research into its properties and applications.
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9